

4,8-Dimethylquinolin-2-ol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4,8-Dimethylquinolin-2-ol

Cat. No.: B188844

[Get Quote](#)

CAS Number: 5349-78-0

Structure:

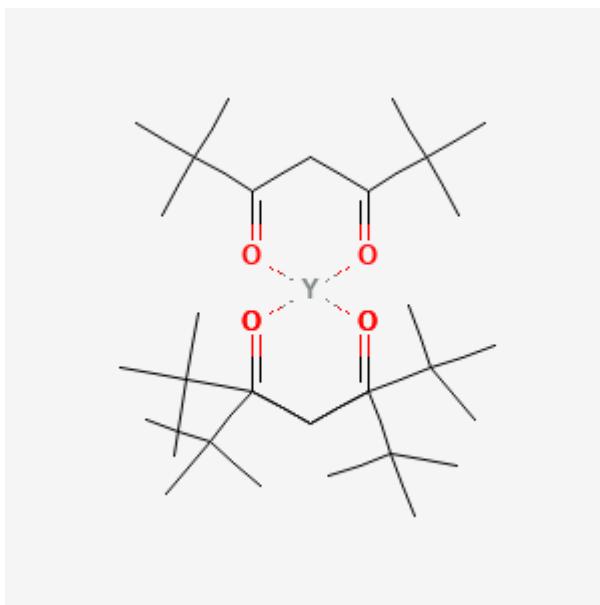


Figure 1. Chemical Structure of **4,8-Dimethylquinolin-2-ol**

Synonyms: 4,8-dimethyl-2(1H)-quinolinone, 4,8-dimethyl-2-hydroxyquinoline

This technical guide provides an in-depth overview of **4,8-Dimethylquinolin-2-ol**, consolidating available data on its physicochemical properties, synthesis, and potential biological activities. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Physicochemical and Safety Data

While comprehensive experimental data for **4,8-Dimethylquinolin-2-ol** is limited, the following tables summarize the available information. Physicochemical properties for the closely related compound 4,8-dimethylquinoline are also provided for comparative purposes, as specific experimental data for the title compound, beyond its melting point, is not readily available in the literature.

Table 1: Physicochemical Properties of **4,8-Dimethylquinolin-2-ol**

Property	Value	Source
CAS Number	5349-78-0	
Molecular Formula	C ₁₁ H ₁₁ NO	
IUPAC Name	4,8-dimethyl-1H-quinolin-2-one	
Melting Point	219 - 221 °C	
Purity	95%	
Physical Form	Solid	

Table 2: Predicted Physicochemical Properties of the Related Compound 4,8-Dimethylquinoline

Property	Value	Source
Molecular Weight	157.2117 g/mol	[1]
Monoisotopic Molecular Weight	157.089149357 Da	[1]
Water Solubility	0.67 g/L	[1]
logP	2.99	[1]
pKa (Strongest Basic)	5.33	[1]
Polar Surface Area	12.89 Å ²	[1]

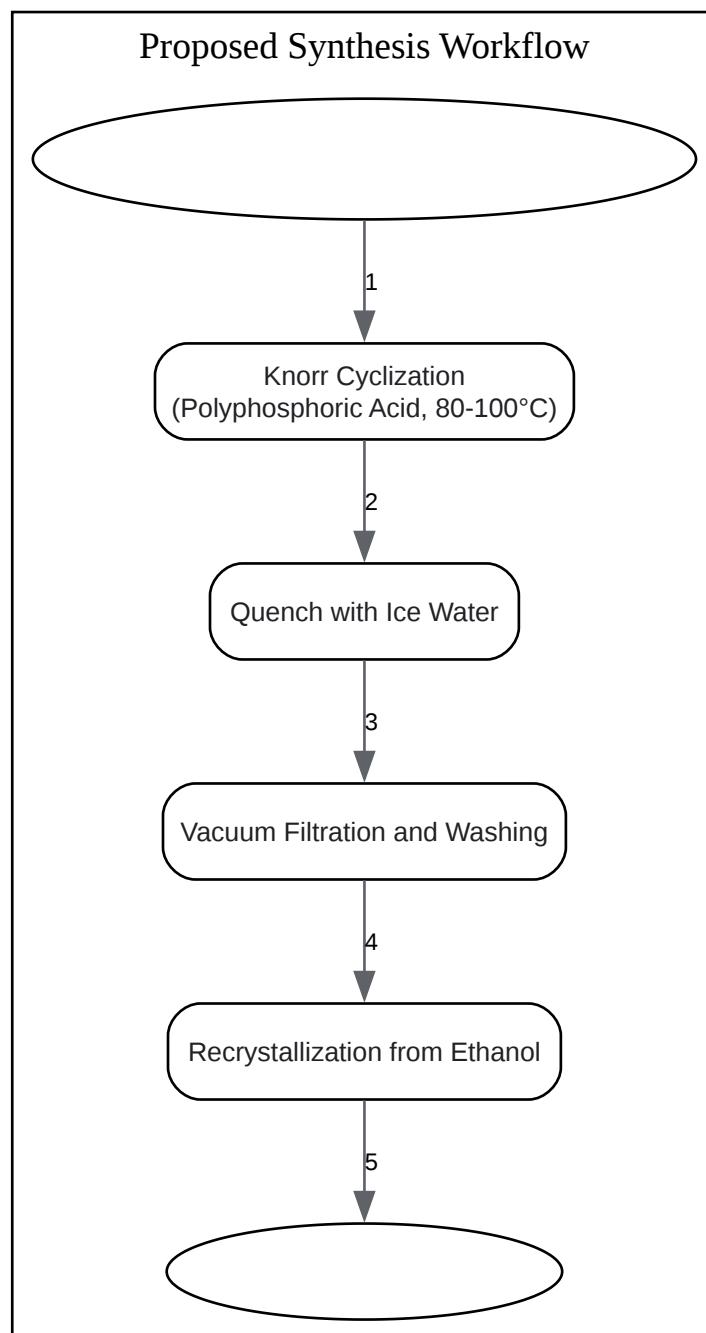
Table 3: Safety Information for **4,8-Dimethylquinolin-2-ol**

Category	Information	Source
GHS Pictogram	GHS07 (Exclamation Mark)	
Signal Word	Warning	
Hazard Codes	H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled)	
Precautionary Statements	P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352 + P312, P304 + P340 + P312, P363, P501	

Synthesis of **4,8-Dimethylquinolin-2-ol**

While a specific detailed protocol for the synthesis of **4,8-Dimethylquinolin-2-ol** is not explicitly available, a plausible and efficient method is the Knorr cyclization of a β -keto anilide.[\[2\]](#) This classic reaction involves the acid-catalyzed intramolecular cyclization of a β -keto anilide to form the corresponding quinolin-2-one.

Proposed Experimental Protocol: Knorr Cyclization


Starting Materials:

- N-(2-methylphenyl)-3-oxobutanamide
- Polyphosphoric acid (PPA) or concentrated sulfuric acid

Procedure:

- To the N-(2-methylphenyl)-3-oxobutanamide in a round-bottom flask, add an excess of polyphosphoric acid (approximately 10-20 times the weight of the anilide).
- The mixture is heated to approximately 80-100°C with vigorous stirring until the reaction is complete (monitored by TLC). The reaction time is typically between 1.5 to 3 hours.[\[2\]](#)

- After completion, the reaction mixture is cooled to room temperature and then carefully poured into a beaker of ice water.
- The resulting precipitate is collected by vacuum filtration and washed thoroughly with water until the filtrate is neutral.
- The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water to yield pure **4,8-Dimethylquinolin-2-ol**.

[Click to download full resolution via product page](#)

A proposed workflow for the synthesis of **4,8-Dimethylquinolin-2-ol**.

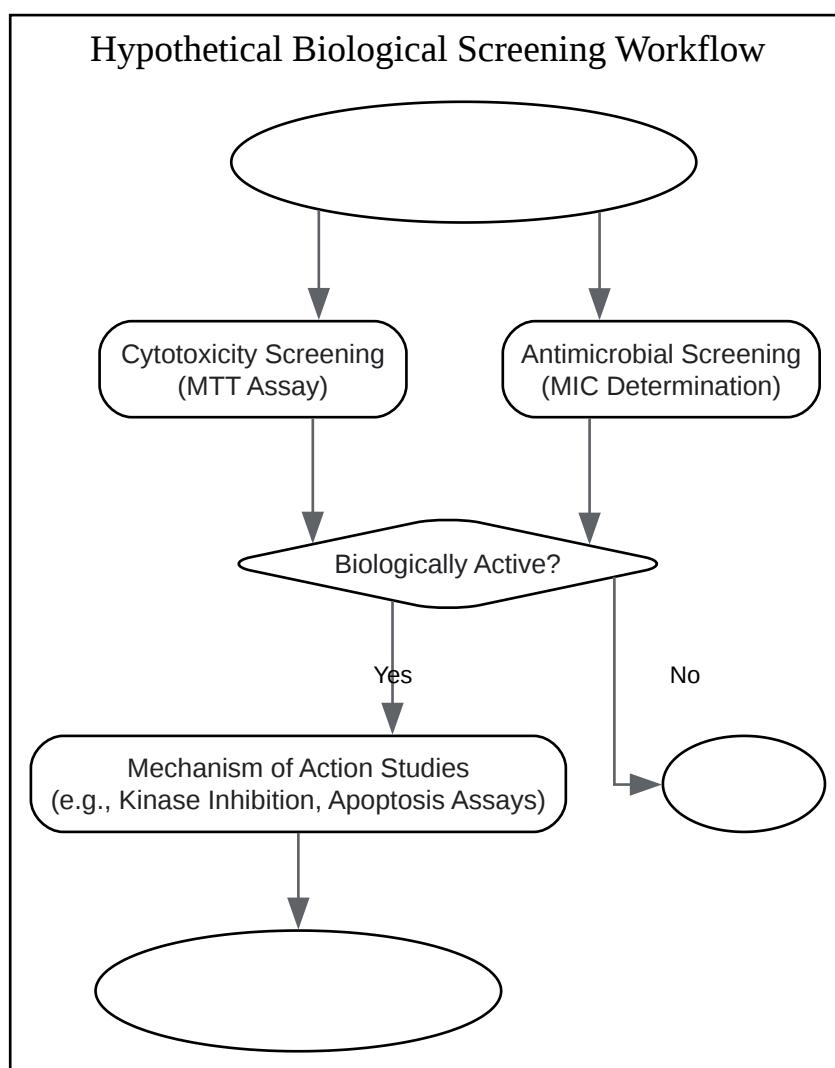
Potential Biological Activities and Experimental Protocols

The quinoline and quinolin-2-one scaffolds are present in a wide range of biologically active compounds, exhibiting antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[\[3\]](#) [\[4\]](#) Although no specific biological data has been reported for **4,8-Dimethylquinolin-2-ol**, it is a promising candidate for biological screening.

Proposed Biological Screening Protocol: Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a common initial screening for potential anticancer compounds.[\[5\]](#)

Materials:

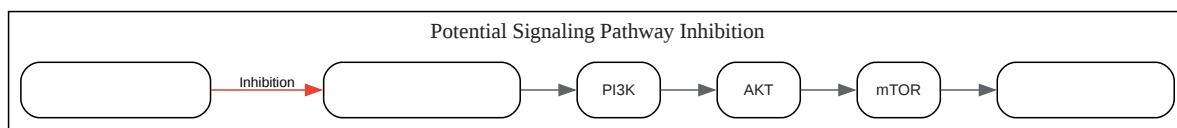

- Human cancer cell lines (e.g., HepG2 - liver carcinoma, MCF-7 - breast adenocarcinoma)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- **4,8-Dimethylquinolin-2-ol** stock solution (in DMSO)
- MTT solution (5 mg/mL in PBS)
- Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
- 96-well microplates

Procedure:

- Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
- Compound Treatment: Treat the cells with various concentrations of **4,8-Dimethylquinolin-2-ol** (typically ranging from 0.1 to 100 μ M) and a vehicle control (DMSO). Incubate for 48-72 hours.
- MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the

yellow MTT to purple formazan crystals.

- Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC_{50} (half-maximal inhibitory concentration) value.



[Click to download full resolution via product page](#)

A hypothetical workflow for the biological screening of **4,8-Dimethylquinolin-2-ol**.

Potential Signaling Pathways

Many quinoline derivatives exert their anticancer effects by interacting with key signaling pathways involved in cell proliferation, survival, and apoptosis. For instance, some quinolin-4-one derivatives have been shown to inhibit receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor (VEGFR). Inhibition of these kinases can disrupt downstream signaling cascades like the PI3K/AKT/mTOR pathway, which is crucial for tumor growth and survival.[6]

[Click to download full resolution via product page](#)

A potential signaling pathway that could be targeted by **4,8-Dimethylquinolin-2-ol**.

Conclusion

4,8-Dimethylquinolin-2-ol is a quinolin-2-one derivative with potential for biological activity, given the known pharmacological properties of this class of compounds. While experimental data specific to this molecule is limited, this guide provides a framework for its synthesis and biological evaluation based on established methods for related structures. Further research is warranted to fully characterize its physicochemical properties and explore its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Showing Compound 4,8-Dimethylquinoline (FDB004419) - FooDB [foodb.ca]

- 2. mdpi.com [mdpi.com]
- 3. Recent update on antibacterial and antifungal activity of quinoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [4,8-Dimethylquinolin-2-ol: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b188844#4-8-dimethylquinolin-2-ol-cas-number-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com